[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4) is a synthetic heterocyclic compound (C18H12N2O4) that integrates three pharmacophoric motifs—furan, isoxazole, and quinoline—into a single scaffold. This structural fusion is designed for research programs requiring a polyheterocyclic core, particularly those exploring multi-target interactions or phenotypic screening.

Molecular Formula C18H12N2O4
Molecular Weight 320.304
CAS No. 1208754-38-4
Cat. No. B2512333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate
CAS1208754-38-4
Molecular FormulaC18H12N2O4
Molecular Weight320.304
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C18H12N2O4/c21-18(15-8-7-12-4-1-2-5-14(12)19-15)23-11-13-10-17(24-20-13)16-6-3-9-22-16/h1-10H,11H2
InChIKeyITNJVRFWSHEGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4): Structural and Pharmacophore Context for Procurement Decisions


[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4) is a synthetic heterocyclic compound (C18H12N2O4) that integrates three pharmacophoric motifs—furan, isoxazole, and quinoline—into a single scaffold . This structural fusion is designed for research programs requiring a polyheterocyclic core, particularly those exploring multi-target interactions or phenotypic screening. Commercially, the compound is offered as a research-grade chemical (purity ≥95%) . Emerging vendor reports suggest preliminary biological signals in anticancer and anti-inflammatory assays, positioning it as a candidate for hit-to-lead and chemical biology probe development .

Procurement Risk: Why Generic Substitution of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4) with In-Class Analogs Is Not Supported by Evidence


Within the quinoline-2-carboxylate ester family, subtle modifications to the isoxazole substituent can lead to divergent biological profiles. For instance, replacement of the 5-(furan-2-yl) group with a 5-(2,4-difluorophenyl) moiety (CAS 1209246-23-0) alters lipophilicity and electronic distribution, which may affect target engagement. Similarly, expanding to a 2,3-dihydrobenzofuran substituent (CAS 1209447-58-4) increases molecular weight from 320.3 to 386.4 g/mol, potentially impacting permeability. These structural differences underscore that in-class compounds cannot be assumed to be functionally interchangeable without direct comparative data, which is currently limited. The only published quantitative signal specific to this compound—TNF-α inhibition (IC50 = 7.1 µM) —has not been reported for its closest analogs, leaving a critical evidence gap that makes generic substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4) Against Closest Analogs


Structural Compactness vs. Comparator: Molecular Weight and Heavy Atom Count Differentiation

The target compound maintains a molecular weight of 320.3 g/mol (18 heavy atoms), which is significantly lower than the closest structurally characterized analog, [5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (MW = 386.4 g/mol, 23 heavy atoms) . This difference of 66.1 g/mol and 5 heavy atoms can be a deciding factor in fragment-based or lead-optimization campaigns where ligand efficiency metrics are critical screening criteria [1]. No molecular weight data are available for the 5-(2,4-difluorophenyl) analog from peer-reviewed sources for full comparison.

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Antibacterial Potency: Quantitative MIC Data Against Escherichia coli and Staphylococcus aureus

In a single-source comparative dataset, the target compound demonstrates promising antibacterial activity with MIC values of 0.0048 mg/mL against Escherichia coli and 0.0098 mg/mL against Staphylococcus aureus . Crucially, the same study directly reports a comparison to the standard antibiotics ampicillin and streptomycin, noting the compound exhibited stronger antibacterial effects, particularly against Gram-positive bacteria . While this data originates from a vendor-summarized study and lacks peer-reviewed corroboration, it represents the only existing comparator-linked potency ranking for this compound against established clinical agents.

Antibacterial Discovery Gram-negative Bacteria Gram-positive Bacteria

Anti-inflammatory Activity: TNF-α Inhibition IC50 in Cellular Assay

The target compound has been reported to inhibit TNF-α formation with an IC50 of 7.1 µM in a cellular assay . This represents the only functional, cell-based quantitative activity value publicly available for this compound. No equivalent TNF-α inhibition data has been identified for the closest structural analogs, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1209246-23-0) or [5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1209447-58-4). The absence of comparator data prevents direct differentiation, but this sole data point defines the current known biological profile of the compound.

Inflammation Cytokine Inhibition Immunology

Antifungal Activity: MIC Against Candida albicans and Filamentous Fungi

Quantitative antifungal activity has been reported for the target compound, with MIC values of 0.039 mg/mL against Candida albicans and 0.056 mg/mL against Fusarium oxysporum . This data, though originating from a non-peer-reviewed, vendor-summarized source, constitutes the only antifungal potency information available for this chemotype. No antifungal activity has been reported for the 5-(2,4-difluorophenyl) or 5-(2,3-dihydrobenzofuran) analogs, creating a unique—albeit preliminary—differentiation point within this compound class.

Antifungal Discovery Candidiasis Fusarium

Optimal Research and Industrial Application Scenarios for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate (CAS 1208754-38-4) Based on Current Evidence


Fragment-Based or Ligand-Efficiency-Driven Lead Discovery Programs

With a molecular weight of 320.3 g/mol—substantially lower than the 386.4 g/mol of its bulkier analog—this compound is a strong candidate for fragment-based screening or hit-to-lead campaigns where ligand efficiency metrics are paramount. Its compact polyheterocyclic core (furan-isoxazole-quinoline) offers multiple vectors for structure-activity relationship (SAR) exploration while maintaining drug-like physicochemical properties. The existence of preliminary antibacterial (MIC 0.0048 mg/mL against E. coli) and anti-inflammatory (TNF-α IC50 = 7.1 µM) data provides initial activity anchors for medicinal chemistry optimization.

Antibacterial Screening Platforms Targeting Multidrug-Resistant Pathogens

The reported antibacterial potency, particularly the MIC of 0.0098 mg/mL against S. aureus and qualitative superiority over ampicillin and streptomycin, supports its use in screening panels for novel antibacterial agents. The compound could serve as a starting point for programs focused on Gram-positive bacteria, especially where traditional antibiotics have diminished efficacy. Its antifungal activity (C. albicans MIC = 0.039 mg/mL) also suggests a potential for dual-spectrum antimicrobial development, though peer-reviewed validation is required.

Chemical Biology Probe Development for TNF-α-Mediated Inflammatory Pathways

The TNF-α inhibition IC50 of 7.1 µM provides a quantitative basis for deploying this compound as a tool compound in cellular models of inflammation. Researchers investigating cytokine signaling networks, particularly those involving TNF-α, may find this scaffold useful for target validation or pathway dissection. The absence of TNF-α data for other analogs makes this compound the only available candidate for such studies within this specific chemical class until comparative data emerges.

Structural and Synthetic Methodology Development

The unique combination of three heterocyclic rings—furan, isoxazole, and quinoline—joined via an ester linkage makes this compound a valuable substrate for synthetic chemistry studies. It can be used to develop new coupling methodologies, explore regioselective functionalization, or serve as a building block for more complex molecular architectures in academic and industrial chemistry laboratories.

Quote Request

Request a Quote for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.